molecular formula C18H13ClN2O3S2 B2771985 N1-(2-chlorophenyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide CAS No. 1797761-11-5

N1-(2-chlorophenyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide

Cat. No. B2771985
CAS RN: 1797761-11-5
M. Wt: 404.88
InChI Key: SDVDIVSUNGUSBG-UHFFFAOYSA-N
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Description

“N1-(2-chlorophenyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide” is a complex organic compound. It contains a thiophene nucleus, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry .


Synthesis Analysis

Thiophene and its derivatives have been synthesized and characterized for their wide range of therapeutic properties . A series of novel 3- (thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one derivatives containing a hydrazone group were designed, synthesized, and evaluated for their antifungal activity . The structures of these derivatives were confirmed by FT-IR, 1H NMR, 13C NMR, 1H-1H NOESY, EI-MS and elemental analysis .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The specific physical and chemical properties of “this compound” are not mentioned in the retrieved papers.

Scientific Research Applications

Novel Synthetic Approaches and Chemical Reactions

  • The development of novel synthetic methods involving N1-(2-chlorophenyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide and its derivatives has been a subject of research. For instance, a study explored a novel acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes for the synthesis of di- and mono-oxalamides, highlighting a method that is operationally simple and high yielding, providing a useful formula for the synthesis of anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Material Science and Polymer Research

  • Research into the synthesis and characterization of novel polythiophenes bearing oligo(ethylene glycol) segments and azobenzene units has been conducted, focusing on their thermal, optical, and electrochemical properties. Such studies are crucial for understanding the material properties of derivatives of this compound and their potential applications in photonic devices and electronic materials (Tapia et al., 2010).

Antimicrobial Applications

  • The antimicrobial potential of compounds related to this compound has also been explored. For example, the facile synthesis of 5-(alkylidene)thiophen-2(5H)-ones, a new class of antimicrobial agents, demonstrates the relevance of thiophene derivatives in developing new antimicrobial strategies (Benneche et al., 2011).

Catalysis and Coupling Reactions

  • The compound has been investigated for its catalytic properties, especially in coupling reactions. A study demonstrated the Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide as an effective catalyst system for Goldberg amidation with inferior reactive (hetero)aryl chlorides, showcasing the compound's utility in facilitating novel chemical transformations (De et al., 2017).

Anti-Tumor Applications

  • The potential anti-tumor applications of derivatives of this compound have been investigated, with studies synthesizing new bis-pyrazolyl-thiazoles incorporating the thiophene moiety as potent anti-tumor agents. Such research opens avenues for the development of novel therapeutic agents (Gomha et al., 2016).

properties

IUPAC Name

N'-(2-chlorophenyl)-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O3S2/c19-13-3-1-2-4-14(13)21-18(24)17(23)20-9-12-5-6-15(26-12)16(22)11-7-8-25-10-11/h1-8,10H,9H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDVDIVSUNGUSBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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